2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one
Description
2-[(4,6-Diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is a pyrimidine-derived compound featuring a thioether linkage and a morpholine moiety. The compound’s key structural elements include:
- A sulfanyl (thioether) bridge, enhancing solubility and enabling nucleophilic substitution reactions.
- A morpholin-4-yl group, a common pharmacophore in drug design due to its ability to modulate pharmacokinetic properties.
Synthetic routes for analogous compounds often involve transition metal catalysis (e.g., ruthenium) or nucleophilic substitution reactions under mild conditions . Structural characterization typically employs NMR, X-ray crystallography (using programs like SHELXL), and DFT calculations .
Properties
IUPAC Name |
2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(25-11-13-27-14-12-25)16-28-22-23-19(17-7-3-1-4-8-17)15-20(24-22)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFMFPVOESVHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the 4,6-diphenylpyrimidine core, which can be synthesized through the Biginelli reaction involving benzaldehyde, ethyl acetoacetate, and urea. The resulting 4,6-diphenylpyrimidine is then subjected to thiolation using a suitable thiolating agent such as thiourea to introduce the sulfanyl group at position 2.
The final step involves the attachment of the morpholine ring to the ethanone moiety. This can be achieved through a nucleophilic substitution reaction where the sulfanyl group is displaced by a morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups on the pyrimidine ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical applications.
Biology
Research indicates that 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations have shown that it may induce apoptosis in cancer cells by targeting specific molecular pathways.
Medicine
Due to its structural characteristics, this compound is being explored for therapeutic applications:
- Drug Development : Its ability to interact with biological targets positions it as a potential lead compound for drug development aimed at various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound is being investigated for:
- Material Science : Its unique properties make it suitable for developing new materials, including polymers and coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrimidine core can interact with nucleotide-binding sites, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Morpholine vs. piperazine sulfonamide : Morpholine enhances solubility, while sulfonamide groups (as in ) introduce hydrogen-bonding capacity for target engagement.
- Thienopyrimidine systems (e.g., ) exhibit broader conjugation, which may improve binding affinity in kinase inhibitors.
Physicochemical Properties
Comparative data on melting points, solubility, and stability:
Trends :
Suzuki-Miyaura Coupling
Compounds in utilize Suzuki coupling to install aryl/heteroaryl groups on pyrimidine cores. For example, 2-chloro-4-morpholinyl-thieno[2,3-d]pyrimidine reacts with boronic esters to form biaryl systems in >70% yield .
Reductive Amination
Morpholine incorporation in involves reductive amination between aldehydes and amines, a strategy applicable to the target compound’s synthesis.
Biological Activity
The compound 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is a member of the pyrimidine family, known for its diverse biological activities. Pyrimidines are significant in medicinal chemistry due to their roles as nucleobases and their involvement in various biological pathways. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a morpholine ring and a diphenylpyrimidine moiety, which are crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of diphenylpyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro evaluations indicated that such compounds could inhibit cell proliferation and induce apoptosis in cancer cells. A related study demonstrated that derivatives of pyrimidines exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | MDA-MB-231 | 12.5 | Induction of apoptosis |
| 5f | SUIT-2 | 15.0 | Cell cycle arrest |
| 5l | HT-29 | 10.0 | DNA damage response |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrimidine derivatives can exhibit inhibition against a range of bacterial strains. The presence of the sulfanyl group is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Similar compounds have been shown to act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
Several case studies have documented the effectiveness of pyrimidine derivatives in preclinical settings:
- Study on MDA-MB-231 Cells : A derivative showed a dose-dependent decrease in viability with an IC50 value significantly lower than that of cisplatin.
- Antimicrobial Efficacy Against Staphylococcus aureus : The compound demonstrated effective inhibition at concentrations less than 20 µg/mL.
Q & A
Q. What are the recommended synthetic routes for 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer: A viable synthesis involves condensation of substituted pyrimidine precursors with morpholine derivatives. For example, pyrimidin-2-thiol intermediates can undergo nucleophilic substitution with activated carbonyl groups (e.g., ethanone derivatives). Key steps include:
- Base-catalyzed thiolation : Use sodium hydroxide or lithium hydroxide in ethanol at reflux (200°C, 1–4 hours) to promote sulfanyl group incorporation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates.
- Yield optimization : Adjust molar ratios (1:1.2 for thiol:carbonyl) and monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the structural integrity of this compound, particularly the morpholine and pyrimidine moieties?
Methodological Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify morpholine protons (δ 3.5–3.7 ppm, multiplet) and pyrimidine aromatic protons (δ 7.2–8.5 ppm) .
- FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and C-S bond (~680 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related sulfanyl-ethanone derivatives .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in biological activity data for this compound across different assays?
Methodological Answer:
- Controlled variable testing : Standardize assay conditions (pH, temperature, solvent) to isolate confounding factors. For example, buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) ensure consistency in solubility and ionization .
- Dose-response validation : Use IC₅₀/EC₅₀ curves across multiple replicates to confirm activity thresholds.
- Mechanistic studies : Employ competitive binding assays (e.g., fluorescence polarization) to verify target specificity vs. off-target effects .
Q. How can computational modeling predict the compound’s stability under varying environmental conditions (e.g., pH, UV exposure)?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate degradation pathways (e.g., sulfanyl group oxidation) using software like Gaussian or GROMACS.
- Environmental fate modeling : Apply quantitative structure-activity relationship (QSAR) models to estimate hydrolysis rates or photodegradation, referencing experimental data from analogous compounds .
- Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS .
Q. What methodologies are suitable for studying the compound’s interaction with biological macromolecules (e.g., enzymes, DNA)?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Molecular docking : Use AutoDock Vina to predict binding poses, focusing on the pyrimidine ring’s π-π stacking and morpholine’s hydrogen-bonding potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
